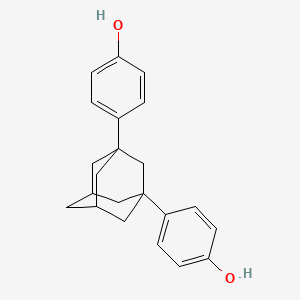

1,3-Bis(4-hydroxyphenyl)adamantane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[3-(4-hydroxyphenyl)-1-adamantyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLWYVQYADCTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403455 | |

| Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37677-93-3 | |

| Record name | 4,4'-(1,3-Adamantanediyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1,3-Bis(4-hydroxyphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxyphenyl)adamantane is a unique organic compound featuring a rigid adamantane core symmetrically substituted with two 4-hydroxyphenyl groups. This structure imparts a combination of desirable properties, including high thermal stability, oxidation resistance, and specific biological activities, making it a molecule of significant interest in materials science and medicinal chemistry. Its rigid, bulky adamantane cage provides a three-dimensional character that influences its packing in the solid state and its interactions with biological targets. The presence of two phenolic hydroxyl groups allows for the formation of extensive hydrogen-bonding networks and offers sites for further chemical modification.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

The distinct structural features of this compound give rise to its characteristic physical and chemical properties.

Physical Properties

This compound is typically a white to light yellow crystalline solid.[1] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₄O₂ | [1] |

| Molecular Weight | 320.4 g/mol | [1] |

| Melting Point | 200-202 °C | [2] |

| Boiling Point | Not available | |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Insoluble in water. Soluble in some organic solvents. | [3] |

| LogP | 5.46 | [2] |

| Vapor Pressure | 0.0±1.3 mmHg at 25°C | [2] |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl groups and the stable adamantane core.

-

Acidity : The phenolic hydroxyl groups are weakly acidic and can be deprotonated with a suitable base.

-

Esterification and Etherification : The hydroxyl groups can readily undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides in the presence of a base.

-

Oxidation : While the adamantane core is resistant to oxidation, the phenolic rings can be susceptible to oxidation under certain conditions. The compound exhibits notable oxidation resistance.[1]

-

Electrophilic Aromatic Substitution : The electron-rich phenyl rings can undergo electrophilic substitution reactions, although the bulky adamantane group may exert some steric hindrance.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the acid-catalyzed reaction of 1,3-adamantanediol with phenol.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

To a reaction flask equipped with a mechanical stirrer and a reflux condenser, add 1,3-adamantanediol and a molar excess of phenol.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Heat the reaction mixture to 170-180°C with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to approximately 80°C and pour it into a beaker of cold water with vigorous stirring. This will cause the crude product to precipitate.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any unreacted phenol and acid catalyst.

-

The crude product can then be purified by recrystallization.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Experimental Workflow for Recrystallization

Caption: Workflow for the purification of this compound.

Detailed Protocol:

-

Place the crude this compound in a flask.

-

Add a suitable solvent, such as toluene or a mixture of ethanol and water, in small portions while heating the mixture to boiling until the solid completely dissolves.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Once crystallization has begun, place the flask in an ice bath to promote further crystal growth.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Spectroscopic Data

| Technique | Key Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the adamantane cage protons and the aromatic protons of the hydroxyphenyl groups. | [4] |

| ¹³C NMR | Resonances for the carbon atoms of the adamantane core and the phenyl rings. | [4][5] |

| FTIR (cm⁻¹) | Broad O-H stretching (due to hydrogen bonding) around 3340-3381 cm⁻¹; C-H stretching of the adamantane cage (2800-3000 cm⁻¹); Aromatic C=C stretching (1500-1600 cm⁻¹). | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [4] |

Note: Specific chemical shifts and fragmentation patterns are dependent on the instrumentation and experimental conditions and should be determined for each synthesized batch.

Biological Activity and Signaling Pathways

This compound has garnered interest for its potential biological activities, particularly its antioxidant and anti-inflammatory properties.[1] The bulky and lipophilic adamantane moiety can facilitate interaction with biological membranes and hydrophobic pockets of proteins.[6]

Antioxidant Activity

The phenolic hydroxyl groups of this compound are capable of donating a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. This antioxidant activity is a common feature of phenolic compounds. Studies on related adamantane derivatives have shown their potential to act as antioxidants.[7]

Potential Antioxidant Mechanism

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of adamantane derivatives have been reported.[8] While the specific pathways for this compound are not fully elucidated, it is plausible that it may modulate key inflammatory signaling cascades. Bisphenols, in general, have been shown to interact with various cellular signaling pathways, including those involving nuclear receptors.

Potential Anti-inflammatory Signaling Pathway Modulation

Caption: Potential modulation of inflammatory pathways by this compound.

Further research is required to delineate the precise molecular targets and mechanisms of action of this compound in biological systems.

Conclusion

This compound is a versatile molecule with a unique combination of physical, chemical, and potential biological properties. Its synthesis is achievable through established organic chemistry methods, and its rigid, well-defined structure makes it an interesting building block for new materials and a scaffold for the design of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and professionals working with this intriguing compound, paving the way for further exploration of its applications.

References

- 1. Buy this compound | 37677-93-3 [smolecule.com]

- 2. This compound | CAS#:37677-93-3 | Chemsrc [chemsrc.com]

- 3. CAS # 37677-93-3, this compound, 1,3-Bis(p-hydroxyphenyl)adamantane, 4,4'-(1,3-Adamantanediyl)bisphenol, Adamantate - chemBlink [chemblink.com]

- 4. echemcom.com [echemcom.com]

- 5. kbfi.ee [kbfi.ee]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,3-Bis(4-hydroxyphenyl)adamantane, a molecule of significant interest in materials science and medicinal chemistry due to its rigid adamantane core and diphenolic functionality. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

This compound, also known as 4,4'-(1,3-adamantanediyl)diphenol, possesses a unique combination of properties including thermal stability and antioxidant potential.[1] Its rigid, three-dimensional adamantane cage imparts a high glass transition temperature to polymers incorporating this moiety, while the phenolic groups offer sites for further functionalization and are responsible for its antioxidant and potential anti-inflammatory activities.[1] The synthesis of this compound is, therefore, a key step in the development of novel high-performance polymers and potential therapeutic agents.

Core Synthesis Route: Friedel-Crafts Alkylation

The most prevalent and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with a suitable 1,3-disubstituted adamantane derivative. This electrophilic aromatic substitution reaction attaches the bulky adamantane core to two phenol molecules at the para position relative to the hydroxyl group.

Two primary adamantane precursors are utilized for this reaction: 1,3-dibromoadamantane and 1,3-adamantanediol.

Synthesis Pathway Overview

Caption: General overview of the Friedel-Crafts alkylation approach to synthesize this compound from adamantane precursors and phenol.

Route 1: From 1,3-Dibromoadamantane

This is a direct and high-yielding approach. The reaction proceeds by the formation of a tertiary carbocation at the adamantane bridgehead positions, which then acts as the electrophile.

Experimental Protocol

A detailed experimental procedure for a closely related analog, 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane, provides a robust template for this synthesis.[1]

-

Reaction Setup: A mixture of 1,3-dibromoadamantane and a large excess of phenol is prepared in a reaction vessel equipped with a condenser and a system to allow for the evolution of hydrogen bromide (HBr) gas.

-

Heating: The reaction mixture is heated to approximately 170°C for several hours (e.g., 6 hours). The evolution of HBr gas indicates the progress of the alkylation.

-

Completion and Phenol Removal: After the initial heating phase, the temperature is raised to around 220°C for an additional period (e.g., 2 hours) to ensure the reaction goes to completion. The excess phenol is then removed by distillation under reduced pressure.

-

Work-up and Purification: The cooled reaction mixture is poured into warm water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed thoroughly with warm water to remove any remaining phenol and inorganic byproducts, and then dried under vacuum.

-

Recrystallization: The crude product is further purified by recrystallization from a suitable solvent, such as toluene, to yield the final product as a white to light-yellow crystalline solid.

Quantitative Data (Based on Analog Synthesis)

| Parameter | Value | Reference |

| Starting Materials | 1,3-dimethyl-5,7-dibromoadamantane, Phenol | [1] |

| Reaction Temperature | 170°C, then 220°C | [1] |

| Reaction Time | 6 hours, then 2 hours | [1] |

| Yield | 97% | [1] |

| Melting Point | 222-224°C | [1] |

Note: This data is for the synthesis of 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane and serves as a strong guideline for the synthesis of the non-methylated target compound.

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound from 1,3-dibromoadamantane.

Route 2: From 1,3-Adamantanediol

An alternative approach involves the use of 1,3-adamantanediol as the starting material. This method typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the adamantyl dication or a related electrophilic species.

Experimental Protocol

-

Precursor Synthesis: 1,3-adamantanediol can be synthesized from 3-hydroxyadamantane-1-carboxylic acid via a two-step process involving chlorination to 1,3-dichloroadamantane followed by hydrolysis.[2]

-

Reaction Setup: In a suitable solvent, 1,3-adamantanediol and phenol are combined in the presence of a Lewis acid catalyst like AlCl₃.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature with stirring for a sufficient duration to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, often by column chromatography or recrystallization.

Quantitative Data

| Parameter (for 1,3-adamantanediol) | Value | Reference |

| Starting Material | 3-Hydroxyadamantane-1-carboxylic acid | [2] |

| Overall Yield | up to 95% | [2] |

| Purity | up to 99% | [2] |

Conceptual Reaction Scheme

Caption: Conceptual reaction scheme for the synthesis of this compound from 1,3-adamantanediol.

Characterization Data

While detailed experimental spectra for this compound are not widely published, the following table summarizes key physical properties and expected spectroscopic characteristics based on its structure and data from similar adamantane derivatives.

| Property | Value/Expected Characteristics |

| Molecular Formula | C₂₂H₂₄O₂ |

| Molecular Weight | 320.43 g/mol |

| Appearance | White to light-yellow crystalline solid |

| Melting Point | 200-202°C (lit.)[3] |

| ¹H NMR | Expected signals for aromatic protons (AA'BB' system), phenolic -OH protons, and distinct signals for the adamantane cage protons. |

| ¹³C NMR | Expected signals for quaternary adamantane carbons, methylene and methine carbons of the adamantane cage, and distinct signals for the substituted and unsubstituted aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-O stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 320. |

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts alkylation of phenol with 1,3-dibromoadamantane. This method offers a high yield and a relatively straightforward procedure. An alternative route starting from 1,3-adamantanediol is also feasible. This technical guide provides researchers and professionals in drug development and materials science with the foundational knowledge to synthesize and further investigate this promising molecule. Further research to fully characterize the compound with modern spectroscopic techniques is encouraged to build upon the existing literature.

References

A Technical Guide to 1,3-Bis(4-hydroxyphenyl)adamantane: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Bis(4-hydroxyphenyl)adamantane, a molecule of significant interest in material science and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities, including its role in mitigating oxidative stress.

Core Properties and Data

This compound is an organic compound featuring a rigid adamantane core substituted with two 4-hydroxyphenyl groups at the 1 and 3 positions.[1] This unique structure imparts notable thermal stability and resistance to oxidation.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C22H24O2 | [1] |

| Molecular Weight | 320.425 g/mol | [2] |

| Melting Point | 200-202 °C | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 501.1 ± 50.0 °C at 760 mmHg | [2] |

| Flash Point | 231.6 ± 24.7 °C | [2] |

| LogP | 5.46 | [2] |

| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of a dibromo-adamantane derivative with phenol. The following protocol is adapted from the synthesis of a structurally similar compound, 1,3-dimethyl-5,7-bis(p-hydroxyphenyl)adamantane.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Dibromoadamantane

-

Phenol

-

Toluene

-

Deionized Water

Procedure:

-

Combine 1,3-dibromoadamantane and a molar excess of phenol in a reaction vessel.

-

Heat the mixture to 170°C for approximately 6 hours, or until the evolution of hydrogen bromide gas ceases.

-

Increase the temperature to 220°C for an additional 2 hours to ensure the reaction goes to completion.

-

Distill off the excess phenol under reduced pressure.

-

Pour the resulting reaction mixture into warm water to precipitate the crude product.

-

Filter the white precipitate, wash thoroughly with warm water, and dry under vacuum at 80°C.

-

Recrystallize the crude product from toluene to yield purified this compound.

Visualized Synthesis Workflow

References

Solubility of 1,3-Bis(4-hydroxyphenyl)adamantane in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-Bis(4-hydroxyphenyl)adamantane, a rigid, diamondoid-structured molecule with significant potential in materials science and pharmaceuticals. Due to its unique structure, understanding its solubility is critical for its application in polymer synthesis, drug formulation, and crystal engineering. This document summarizes the available solubility data, outlines experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Core Concepts and Solubility Profile

This compound is a crystalline solid characterized by a nonpolar adamantane core and two polar hydroxyl-functionalized phenyl groups. This amphiphilic nature dictates its solubility behavior. The bulky, rigid adamantane cage limits solubility in many common solvents, while the hydroxyl groups can engage in hydrogen bonding, promoting solubility in polar solvents.

Generally, this compound exhibits poor solubility in non-polar organic solvents.[1] However, it is qualitatively described as being soluble in polar organic solvents such as methanol (MeOH), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[1] This suggests that solvents capable of hydrogen bonding or with high polarity are more effective at solvating this molecule.

Quantitative Solubility Data

Despite its relevance, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The following table summarizes the available data. Researchers are encouraged to determine solubility in their specific solvent systems using the experimental protocols outlined below.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 7.7 x 10-4 g/L | Calculated |

| Methanol | Not Specified | Soluble | Qualitative |

| Tetrahydrofuran (THF) | Not Specified | Soluble | Qualitative[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative[1] |

| Non-polar solvents | Not Specified | Poorly Soluble | Qualitative[1] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a crystalline compound like this compound is the isothermal saturation method. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the solubility of this compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound based on currently available information. Further experimental investigation is necessary to establish a comprehensive quantitative solubility profile in a broader range of organic solvents, which will be invaluable for the continued development and application of this versatile molecule.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1,3-Bis(4-hydroxyphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-hydroxyphenyl)adamantane is a unique aromatic bisphenol featuring a rigid, three-dimensional adamantane core. This structure imparts exceptional thermal stability, making it a valuable building block in the development of high-performance polymers and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its thermal stability and decomposition profile. The document details experimental methodologies for thermal analysis and presents available data in a structured format to facilitate research and development.

Introduction

This compound, also known as 4,4'-(1,3-adamantanediyl)diphenol, is a crystalline solid with the molecular formula C₂₂H₂₄O₂.[1] Its distinctive structure, which combines a bulky, diamondoid adamantane cage with two para-hydroxyphenyl groups, is responsible for its notable thermal and oxidative resistance.[1] This high stability makes it a sought-after monomer for the synthesis of advanced polymers such as polycarbonates, polyesters, and epoxy resins, where enhanced thermal performance is a critical requirement.[1] In the pharmaceutical realm, the antioxidant properties of the phenolic groups, coupled with the lipophilic adamantane moiety, present potential for the development of novel therapeutics.[1] A thorough understanding of the thermal behavior of this compound is paramount for its effective application in these fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₂ | [1] |

| Molecular Weight | 320.42 g/mol | |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 200-202 °C | [2][3] |

Thermal Stability and Decomposition

The thermal stability of this compound is a key characteristic attributed to the rigid and sterically hindered adamantane core. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the standalone compound are not extensively available in public literature, its incorporation into various polymers demonstrates its significant contribution to their thermal robustness.

Polymers derived from this compound exhibit high thermal stability, indicating that the monomer itself does not decompose at temperatures typically used for processing and application of these materials. For instance, polysulfones based on this adamantane bisphenol show initial decomposition temperatures around 410°C.

Based on the thermal behavior of structurally related aromatic bisphenols and adamantane derivatives, the decomposition of this compound under inert atmosphere is expected to occur at temperatures significantly above its melting point. The decomposition process likely involves the cleavage of the bonds between the adamantane core and the phenyl rings, as well as the degradation of the phenolic groups themselves.

Anticipated Decomposition Pathway

The initial decomposition is likely to involve the homolytic cleavage of the C-C bonds connecting the adamantane cage to the hydroxyphenyl groups, leading to the formation of adamantyl and hydroxyphenyl radicals. These highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation.

The phenolic moieties may degrade through pathways common to phenols, which can involve the formation of phenoxy radicals and subsequent rearrangement or fragmentation to produce smaller volatile compounds such as carbon monoxide, carbon dioxide, and various hydrocarbons. The adamantane core, being highly stable, is expected to be among the more resilient fragments, potentially forming various adamantane-based hydrocarbons or functionalized adamantanes as decomposition products.

dot

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, standardized thermal analysis techniques are employed. The following sections detail the recommended experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is in a fine powder form to ensure uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

Experimental Conditions:

-

Atmosphere: High purity nitrogen (99.999%) or dry air.

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended. Slower or faster rates can be used to study kinetic aspects.

-

Temperature Range: 30 °C to 800 °C.

-

Data Acquisition: Record the mass loss and temperature continuously. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperature of the maximum rate of decomposition.

dot

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining melting point, glass transition temperature (for amorphous phases), and enthalpies of transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered this compound sample into a clean DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

Experimental Conditions:

-

Atmosphere: High purity nitrogen (99.999%).

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min.

-

Temperature Program:

-

Heat from ambient temperature to 220 °C to observe the melting transition.

-

Hold for 2 minutes to ensure complete melting.

-

Cool at 10 °C/min to below ambient temperature.

-

Reheat at 10 °C/min to 220 °C to observe any transitions in the previously melted and re-solidified sample.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

Data Summary

While a comprehensive experimental dataset for the thermal decomposition of pure this compound is not widely published, the following table summarizes the known thermal properties.

| Parameter | Value | Method |

| Melting Point (Tₘ) | 200-202 °C | DSC |

| Decomposition Onset (Tₒₙₛₑₜ) | > 400 °C (estimated from polymer data) | TGA |

Conclusion

This compound exhibits excellent thermal stability, a property conferred by its rigid adamantane core. This makes it an ideal candidate for the synthesis of high-performance polymers intended for applications in demanding environments. While its melting point is well-defined, further detailed studies on its decomposition kinetics and the precise identification of its degradation products would be beneficial for a more complete understanding of its thermal behavior. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which will undoubtedly contribute to the expanded application of this versatile molecule in materials science and drug development.

References

Potential Research Areas for 1,3-Bis(4-hydroxyphenyl)adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-hydroxyphenyl)adamantane is a unique synthetic organic molecule characterized by a rigid adamantane core flanked by two hydroxyphenyl groups. This structure imparts a combination of thermal stability, antioxidant potential, and the ability to be incorporated into various polymeric and supramolecular structures. This technical guide explores the potential research avenues for this compound, summarizing its synthesis, physical and chemical properties, and outlining prospective applications in materials science and pharmacology. While direct quantitative data on its biological activity and specific signaling pathway interactions are not extensively available in current literature, this document provides a framework for future investigation by detailing relevant experimental protocols and hypothesizing mechanisms of action based on the known properties of its constituent moieties.

Introduction

The adamantane cage, a rigid and sterically bulky hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its incorporation into molecular structures can enhance lipophilicity, improve thermal and metabolic stability, and provide a three-dimensional framework for precise functionalization. This compound combines this robust core with the reactive and hydrogen-bonding capabilities of phenolic groups, making it a versatile building block for a range of applications. This guide aims to provide a comprehensive overview of the existing knowledge on this compound and to identify promising areas for future research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₂ | [1][2] |

| Molecular Weight | 320.425 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 200-202 °C | [2][3] |

| Boiling Point | 501.1 ± 50.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 231.6 ± 24.7 °C | [2] |

| LogP | 5.46 | [2] |

| Vapour Pressure | 0.0 ± 1.3 mmHg at 25°C | [2] |

| Refractive Index | 1.667 | [2] |

Synthesis

General Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a plausible method for the synthesis of this compound from 1,3-dibromoadamantane and phenol.

Materials:

-

1,3-dibromoadamantane

-

Phenol

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)

Procedure:

-

To a solution of phenol (excess) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1,3-dibromoadamantane in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to days, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Research Areas in Materials Science

The rigid adamantane core and the reactive phenol groups make this compound an attractive monomer for the synthesis of high-performance polymers.

High-Performance Polymers: Polycarbonates and Epoxy Resins

This compound can serve as a bisphenol monomer in the synthesis of polycarbonates and epoxy resins. The incorporation of the bulky, thermally stable adamantane unit is expected to enhance the glass transition temperature (Tg), thermal stability, and mechanical properties of the resulting polymers.

A general method for the synthesis of polycarbonates from bisphenols involves polycondensation with phosgene or a phosgene equivalent.

Experimental Workflow: Polycarbonate Synthesis

Caption: Workflow for Polycarbonate Synthesis.

Potential Research:

-

Systematic investigation of the thermal properties (TGA, DSC) and mechanical properties (tensile strength, modulus) of polycarbonates derived from this compound.[1]

-

Comparison of these properties with conventional polycarbonates based on bisphenol A.

-

Exploration of copolymers with other bisphenols to fine-tune the material properties.

Epoxy resins can be synthesized by reacting this compound with epichlorohydrin.

Experimental Workflow: Epoxy Resin Synthesis

Caption: Workflow for Epoxy Resin Synthesis.

Potential Research:

-

Synthesis and characterization of the diglycidyl ether of this compound.[4][5]

-

Curing of the epoxy resin with various hardeners and characterization of the resulting thermosets.

-

Evaluation of the thermal and mechanical properties of the cured epoxy resins for applications in adhesives, coatings, and composites.

Liquid Crystals

The rigid, well-defined geometry of the 1,3-disubstituted adamantane core suggests that derivatives of this compound could exhibit liquid crystalline properties. Esterification of the phenol groups with various mesogenic units could lead to novel liquid crystalline materials.

Potential Research:

-

Synthesis of a series of esters of this compound with different aliphatic and aromatic carboxylic acids.

-

Investigation of the liquid crystalline phase behavior of these derivatives using techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

Potential Research Areas in Pharmacology

The presence of phenolic hydroxyl groups suggests that this compound may possess antioxidant and anti-inflammatory properties. The adamantane moiety can enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant activity of this compound can be evaluated using standard in vitro assays.

This protocol provides a general method for assessing the antioxidant capacity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and the standard antioxidant in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or standard solution at different concentrations to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Potential Research:

-

Quantify the antioxidant activity of this compound using the DPPH assay and other relevant assays (e.g., ABTS, ORAC).

-

Compare its activity to known antioxidants.

-

Synthesize and evaluate the antioxidant activity of derivatives to establish structure-activity relationships (SAR).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The potential anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays.

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide production.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

Cell viability assay kit (e.g., MTT, MTS)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with FBS.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at the appropriate wavelength (typically 540 nm).

-

Perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Potential Research:

-

Determine the IC₅₀ value for the inhibition of NO production by this compound in LPS-stimulated macrophages.

-

Investigate the effect of the compound on the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

-

Explore the impact on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Mechanistic Studies: Nrf2 and NF-κB Signaling Pathways

To understand the molecular basis of the potential antioxidant and anti-inflammatory activities of this compound, it is crucial to investigate its effects on key signaling pathways involved in these processes.

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Many phenolic compounds are known to activate this pathway. It is plausible that this compound could activate Nrf2, leading to the expression of antioxidant enzymes.

Hypothesized Nrf2 Activation Pathway

Caption: Hypothesized Nrf2 activation by this compound.

Potential Research:

-

Investigate the effect of this compound on the nuclear translocation of Nrf2 in a relevant cell line (e.g., HaCaT keratinocytes) using Western blot or immunofluorescence.

-

Measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), using qPCR or Western blot.

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. This compound may exert its anti-inflammatory effects by inhibiting NF-κB activation.

Hypothesized NF-κB Inhibition Pathway

Caption: Hypothesized NF-κB inhibition by this compound.

Potential Research:

-

Examine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages using Western blot.

-

Utilize an NF-κB luciferase reporter assay to directly measure the effect of the compound on NF-κB transcriptional activity.

Conclusion

This compound is a molecule with significant untapped potential in both materials science and pharmacology. Its unique structure suggests promising applications as a monomer for high-performance polymers and as a scaffold for the development of novel therapeutic agents. The research areas outlined in this guide provide a roadmap for future investigations that could unlock the full potential of this intriguing adamantane derivative. Further studies are warranted to elucidate its biological activities with quantitative data and to explore its mechanistic interactions with key cellular signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:37677-93-3 | Chemsrc [chemsrc.com]

- 4. Synthesis and crystal structure of a two-hydroxyphenyl adamantane-Type epoxy resin - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. US4132718A - Preparation of liquid epoxy resins from bisphenols - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Bis(4-hydroxyphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various high-performance polymers utilizing the monomer 1,3-Bis(4-hydroxyphenyl)adamantane. The unique, rigid, and bulky structure of the adamantane cage imparts exceptional thermal stability, mechanical strength, and desirable optical and dielectric properties to the resulting polymers, making them suitable for a wide range of applications, from advanced materials to biomedical uses.

Introduction to this compound in Polymer Synthesis

This compound is a diol monomer characterized by a bulky, three-dimensional adamantane core. This structure introduces significant rigidity into the polymer backbone, which can lead to:

-

High Glass Transition Temperature (Tg): The restricted chain mobility results in polymers that maintain their structural integrity at elevated temperatures.

-

Excellent Thermal Stability: The inherent stability of the adamantane cage contributes to high decomposition temperatures.

-

Improved Solubility: The bulky adamantane group can disrupt polymer chain packing, increasing solubility in organic solvents and improving processability.

-

Low Dielectric Constant: The introduction of adamantane can lower the dielectric constant of polymers, which is advantageous for microelectronics applications.

-

Enhanced Mechanical Properties: The rigid structure can lead to high tensile strength and modulus.

This monomer is versatile and can be used in the synthesis of a variety of polymers, including polycarbonates, polyamides, polyimides, polyarylates, and epoxy resins.

Synthesis of High-Performance Polymers: Protocols

Synthesis of Adamantane-Containing Polycarbonate

Polycarbonates are known for their high impact resistance and optical clarity.[1] The incorporation of this compound enhances their thermal properties.

Experimental Protocol: Interfacial Polycondensation

-

Dissolution of Monomer: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) in a suitable organic solvent such as dichloromethane.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2.2 equivalents) to the reaction mixture with vigorous stirring to form the sodium phenoxide salt of the monomer.

-

Introduction of Phosgene: Cool the mixture in an ice bath. Slowly bubble phosgene gas (1.1 equivalents) into the vigorously stirred biphasic mixture. Alternatively, a solution of triphosgene in the same organic solvent can be added dropwise.

-

Catalyst and Chain Terminator: Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, and a chain terminator, like phenol or p-tert-butylphenol, to control the molecular weight.

-

Reaction: Continue stirring at room temperature for 2-4 hours.

-

Work-up: Separate the organic layer, wash it successively with dilute hydrochloric acid, and then with distilled water until neutral.

-

Precipitation and Drying: Precipitate the polymer by pouring the organic solution into a non-solvent like methanol. Filter the white precipitate, wash with methanol, and dry in a vacuum oven at 80-100 °C.

Logical Workflow for Polycarbonate Synthesis

Caption: Workflow for adamantane polycarbonate synthesis.

Synthesis of Adamantane-Containing Polyamide

Aromatic polyamides exhibit excellent thermal and mechanical properties. The incorporation of adamantane can improve their solubility and processability.[2]

Experimental Protocol: Phosphorylation Polycondensation [3][4]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic dicarboxylic acid (1 equivalent), N-methyl-2-pyrrolidone (NMP), lithium chloride, and pyridine.

-

Dissolution: Stir the mixture at room temperature until all solids have dissolved.

-

Monomer Addition: To this solution, add 1,3-Bis(4-aminophenyl)adamantane (1 equivalent) (synthesized from the corresponding diol) and triphenyl phosphite (TPP) as the condensing agent.

-

Polymerization: Heat the reaction mixture to 105-130 °C and maintain for 3-6 hours.

-

Precipitation: Cool the viscous polymer solution to room temperature and pour it into a large volume of ethanol with stirring.

-

Washing and Drying: Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and ethanol, and then dry under vacuum at 100 °C.

Caption: Workflow for adamantane polyimide synthesis.

Performance Data of Adamantane-Containing Polymers

The following tables summarize the typical properties of high-performance polymers synthesized using this compound and its derivatives.

Table 1: Thermal Properties

| Polymer Type | Comonomer | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (TGA, °C) | Citation |

| Polycarbonate | - | > 200 | > 450 | [5] |

| Polyamide | Various Aromatic Diacids | 240 - 300 | > 450 | [6] |

| Polyimide | Various Dianhydrides | 248 - 308 | > 500 | [7] |

| Epoxy Resin | DDS Curing Agent | 223 | > 350 | [8] |

Table 2: Mechanical Properties

| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Citation |

| Polyamide | 77 - 92 | 1.5 - 2.5 | - | [6] |

| Polyimide | - | - | - |

Note: Data for mechanical properties of some adamantane-based polymers are not always readily available in a comparable format across different studies.

Applications in Drug Development and Biomedical Fields

The unique properties of adamantane-containing polymers, particularly their biocompatibility and the ability to form stable nanostructures, have led to their investigation in drug delivery and biomedical applications. [4][9]Adamantane's lipophilic nature allows it to act as an anchor in lipid bilayers of liposomes, facilitating targeted drug delivery. [9] Application Concept: Adamantane Polymers in Drug Delivery

Adamantane-based polymers can be engineered to form nanoparticles or micelles that encapsulate therapeutic agents. [10]The adamantane moiety can also be used for host-guest interactions with cyclodextrins, enabling the development of stimuli-responsive drug release systems. [11]While these polymers may not directly interact with specific signaling pathways in the classical sense, their role in delivering drugs that do modulate these pathways is of significant interest to drug development professionals. The biocompatibility of the polymer is a critical factor in minimizing off-target effects and ensuring the safe delivery of the therapeutic payload. [2] Logical Diagram for Drug Delivery Application

References

- 1. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition [mdpi.com]

- 2. public.pensoft.net [public.pensoft.net]

- 3. Adamantane-containing drug delivery systems | Semantic Scholar [semanticscholar.org]

- 4. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. www2.ictp.csic.es [www2.ictp.csic.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Polymerization of 1,3-Bis(4-hydroxyphenyl)adamantane for Polycarbonates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-performance polycarbonates derived from 1,3-Bis(4-hydroxyphenyl)adamantane. The inclusion of the rigid, bulky adamantane moiety in the polymer backbone is known to enhance thermal stability, glass transition temperature, and mechanical properties of polycarbonates, making them attractive for advanced applications, including as specialized engineering plastics and in drug delivery systems.[1][2][3] Two primary polymerization methods are detailed: melt transesterification and interfacial polymerization.

I. Melt Transesterification

Melt transesterification is an environmentally friendly method for synthesizing polycarbonates that avoids the use of hazardous phosgene.[4] The process involves the reaction of a dihydroxy compound with a diaryl carbonate, typically diphenyl carbonate, at high temperatures under vacuum to drive the removal of the phenol byproduct and promote polymerization.

Experimental Protocol: Melt Transesterification of this compound with Diphenyl Carbonate

-

Materials and Setup:

-

This compound

-

Diphenyl carbonate (DPC)

-

Catalyst (e.g., Lithium hydroxide, Zinc acetate)

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

-

-

Procedure:

-

Charge the flask with this compound and a slight molar excess of diphenyl carbonate (e.g., 1:1.05 molar ratio).

-

Add a catalytic amount of a suitable transesterification catalyst.

-

Purge the system with nitrogen and heat the mixture to a molten state (typically 180-220°C) with stirring to ensure homogeneity.

-

Gradually increase the temperature to 250-280°C while slowly reducing the pressure to facilitate the removal of the phenol byproduct.

-

Continue the reaction under high vacuum (<1 mmHg) at 280-300°C for 2-4 hours, or until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.[4]

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol) for purification.

-

Dry the purified polycarbonate in a vacuum oven.

-

Logical Workflow for Melt Transesterification

References

Application Notes and Protocols for 1,3-Bis(4-hydroxyphenyl)adamantane in Polycondensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(4-hydroxyphenyl)adamantane as a monomer in the synthesis of high-performance polymers through polycondensation. The unique, rigid, and bulky tricyclic aliphatic structure of the adamantane cage incorporated into the polymer backbone imparts a desirable combination of properties, including enhanced thermal stability, increased glass transition temperature (Tg), and improved solubility in organic solvents.

Application Notes

The incorporation of the this compound moiety into polymer chains offers several key advantages:

-

High Thermal Stability: The rigid, diamondoid structure of adamantane contributes to high thermal and thermo-oxidative stability, making these polymers suitable for high-temperature applications. Polymers derived from this monomer, such as polysulfones, exhibit initial decomposition temperatures well above 400°C.

-

Elevated Glass Transition Temperature (Tg): The bulky adamantane group restricts segmental chain motion, leading to a significant increase in the glass transition temperature compared to analogous polymers made with conventional bisphenols like Bisphenol A. For instance, adamantane-based polysulfones show a Tg of 235°C, which is substantially higher than that of commercial polysulfone (186°C).

-

Enhanced Solubility: Unlike many rigid aromatic polymers, the introduction of the non-polar, bulky adamantane group disrupts chain packing and reduces crystallinity. This structural feature enhances the solubility of the resulting polymers in common organic solvents, which is a significant advantage for processing and fabrication, such as solution casting of films.

-

Improved Mechanical Properties: The rigid nature of the adamantane unit can contribute to high tensile strength and modulus in the resulting polymers.

-

Potential for Biomedical Applications: The biocompatibility of adamantane derivatives makes polymers derived from this compound interesting candidates for biomedical applications, including medical implants and drug delivery systems, where high strength and thermal stability are required.

Potential Applications:

-

Advanced Composites: As a matrix resin for fiber-reinforced composites in the aerospace and automotive industries where high thermal and mechanical performance is critical.

-

High-Performance Films and Membranes: For applications in electronics, gas separation, and filtration, owing to their thermal stability and good film-forming properties.

-

Medical Devices and Implants: The combination of mechanical strength, biocompatibility, and sterilizability makes these polymers potentially suitable for orthopedic and dental applications.

-

Flame Retardants: Adamantane-containing polymers can be used as halogen-free flame retardants, particularly in polycarbonates.

Experimental Protocols

Synthesis of Adamantane-Based Polysulfone (ADPFS) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a polysulfone by the polycondensation of this compound (DPAD) with an activated dihalide, such as 4,4'-difluorodiphenyl sulfone (DFDPS).

Materials:

-

This compound (DPAD)

-

4,4'-Difluorodiphenyl sulfone (DFDPS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen or argon inlet/outlet.

-

Charging Reactants: Under a nitrogen atmosphere, charge the flask with this compound, an equimolar amount of 4,4'-difluorodiphenyl sulfone, and an excess of anhydrous potassium carbonate (approximately 20-30% molar excess relative to the bisphenol).

-

Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 20-30% (w/v) and add toluene as an azeotropic agent (approximately 10% of the DMAc volume).

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The water generated from the phenoxide formation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

-

Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180°C to initiate the polymerization. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.

-

Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot water to remove inorganic salts and then with methanol to remove residual solvent and unreacted monomers.

-

Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

Experimental Workflow for Polysulfone Synthesis

Caption: Workflow for adamantane-based polysulfone synthesis.

Synthesis of Adamantane-Based Polycarbonate via Interfacial Polycondensation

This protocol outlines the synthesis of a polycarbonate from this compound using phosgene or a phosgene equivalent like triphosgene in an interfacial polymerization system.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Phosgene (or triphosgene)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Hydrochloric acid (HCl), dilute

-

Methanol

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: In a baffled flask equipped with a high-speed mechanical stirrer, dissolve this compound and a phase-transfer catalyst in a dilute aqueous solution of sodium hydroxide (2-3 molar equivalents of NaOH per mole of bisphenol).

-

Organic Phase Preparation: Prepare a solution of phosgene (or triphosgene) in dichloromethane.

-

Polycondensation: Cool the aqueous solution to 0-5°C in an ice bath. With vigorous stirring to create a large interfacial area, rapidly add the dichloromethane solution of phosgene to the aqueous phase. The polymerization will occur at the interface of the two immiscible liquids. Maintain the reaction for 30-60 minutes.

-

Quenching: After the reaction, stop the stirring and separate the organic layer (dichloromethane).

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid to neutralize excess NaOH, and then several times with deionized water until the washings are neutral.

-

Precipitation: Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large volume of vigorously stirred methanol.

-

Drying: Filter the white, fibrous polymer and dry it in a vacuum oven at 100-120°C for 24 hours.

Experimental Workflow for Polycarbonate Synthesis

Caption: Workflow for adamantane-based polycarbonate synthesis.

Data Presentation

The following tables summarize the properties of polymers synthesized using adamantane-containing monomers. Data for polymers derived specifically from this compound are included where available.

Table 1: Molecular Weight and Polydispersity of Adamantane-Based Polymers

| Polymer Type | Comonomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Polysulfone (ADPFS) | 4,4'-Difluorodiphenyl sulfone | 41,000 | - | - | |

| Polysulfone (ADPCS) | 4,4'-Dichlorodiphenyl sulfone | 6,600 | - | - |

Data for Mw and PDI were not provided in the cited source.

Table 2: Thermal Properties of Adamantane-Based Polymers

| Polymer Type | Comonomer | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C) | Reference |

| Polysulfone (ADPFS) | 4,4'-Difluorodiphenyl sulfone | 235 | >410 | |

| Adamantane-bisphenol A polysulfone | 4,4'-Difluorodiphenyl sulfone & BPA | 210 | >410 | |

| Poly(arylenedioxy-organosilanylene) | Phenylsilane | - | 547 |

Table 3: Mechanical Properties of Adamantane-Containing Polyamide Films

| Polymer Type | Diacid Comonomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| Aromatic Polyamide | Terephthalic acid | 92 | 2.5 | 11 | |

| Aromatic Polyamide | Isophthalic acid | 85 | 2.1 | 14 | |

| Aromatic Polyamide | 4,4'-Oxydibenzoic acid | 77 | 1.5 | 25 |

Note: The polyamide data is for polymers synthesized from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene, a structurally related diamine, to illustrate the typical mechanical properties imparted by the adamantane moiety.

The Adamantane Advantage: Enhancing Polymer Performance with 1,3-Bis(4-hydroxyphenyl)adamantane

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky, rigid adamantane cage into polymer backbones offers a compelling strategy for developing high-performance materials with exceptional thermal stability, mechanical strength, and desirable processing characteristics. 1,3-Bis(4-hydroxyphenyl)adamantane (BHPA) serves as a key monomer in this pursuit, enabling the synthesis of advanced epoxy resins, polysulfones, and polyamides. This document provides a detailed overview of the applications of BHPA in material science, complete with experimental protocols and comparative data to guide researchers in their materials development endeavors.

High-Performance Epoxy Resins

The introduction of the adamantane moiety into epoxy resins leads to materials with enhanced thermal stability and lower moisture absorption compared to conventional bisphenol A (BPA) based systems. The diglycidyl ether of this compound (DGEBAD) is a key intermediate in the formulation of these high-performance thermosets.

Quantitative Data Summary

| Property | DGEBAD-DDM Epoxy System | DGEBA/DDS system | TMBP/DDS system |

| Glass Transition Temperature (Tg) | 163 °C[1] | Lower than DGEBAD/DDS | Close to DGEBAD/DDS |

| 5% Mass Loss Temperature (TGA) | 401 °C[1] | Higher than DGEBADa/DDS | Higher than DGEBADa/DDS |

| Tensile Strength | 90 MPa[1] | - | - |

| Water Absorption Rate | 31.60% lower than cured E51-DDM | - | - |

| Char Yield (DGEBADa/DDS) | 25.02% | - | - |

| Integral Procedure Decomposition Temperature (DGEBADa/DDS) | 850.7 °C | - | - |

DGEBADa refers to the diglycidyl ether of bisphenol-adamantane, which is structurally similar to DGEBAD. DDM (4,4'-diaminodiphenyl methane) and DDS (4,4'-diaminodiphenyl sulfone) are curing agents.

Experimental Protocol: Synthesis and Curing of DGEBAD Epoxy Resin

This protocol describes a two-step synthesis of the diglycidyl ether of this compound (DGEBAD) and its subsequent curing with an amine hardener.

Materials:

-

This compound (BHPA)

-

Epichlorohydrin (ECH)

-

Sodium hydroxide (NaOH)

-

Inert solvent (e.g., toluene)

-

4,4'-diaminodiphenyl methane (DDM) or 4,4'-diaminodiphenyl sulfone (DDS)

-

Deionized water

Procedure:

-

Synthesis of DGEBAD:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve BHPA in an excess of epichlorohydrin and an inert solvent.

-

Gradually add a stoichiometric amount of aqueous sodium hydroxide solution to the mixture while maintaining the temperature at a specific setpoint (e.g., 60-80 °C).

-

After the addition is complete, continue stirring the mixture for several hours to ensure the completion of the reaction.

-

Wash the organic layer with deionized water to remove the sodium chloride byproduct and any unreacted sodium hydroxide.

-

Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the DGEBAD resin.

-

Characterize the synthesized resin using FTIR, 1H-NMR, and gel permeation chromatography (GPC) to confirm its structure and molecular weight. Determine the epoxy value by titration.

-

-

Curing of DGEBAD:

-

Melt the DGEBAD resin at an elevated temperature (e.g., 120 °C).

-

Add a stoichiometric amount of the curing agent (DDM or DDS) to the molten resin and stir until a homogeneous mixture is obtained.

-

Pour the mixture into a preheated mold and cure in an oven following a specific temperature profile (e.g., 150 °C for 2 hours, followed by post-curing at 180 °C for 2 hours).

-

Allow the cured resin to cool slowly to room temperature to minimize internal stresses.

-

Characterization of Cured Resin:

-

Thermal Properties: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) and the thermal decomposition behavior using Thermogravimetric Analysis (TGA).

-

Mechanical Properties: Measure the tensile strength and modulus using a universal testing machine according to relevant ASTM standards.

-

Water Absorption: Immerse pre-weighed samples in distilled water at a specified temperature and measure the weight gain over time.

Figure 1: Experimental workflow for the synthesis, curing, and characterization of adamantane-based epoxy resin.

Thermally Stable Polysulfones

The incorporation of the adamantane unit into the backbone of polysulfones significantly increases their glass transition temperature (Tg) compared to conventional polysulfones, while maintaining high thermal decomposition temperatures. This makes them attractive for applications requiring high-temperature resistance.

Quantitative Data Summary

| Polymer | Monomers | Number Average Molecular Weight (Mn) | Glass Transition Temperature (Tg) | Initial Thermal Decomposition Temperature |

| ADPFS | This compound (DPAD) + 4,4'-difluorodiphenyl sulfone (DFDPS) | 41000 g/mol [2] | 235 °C[2] | 410 °C[2] |

| ADPCS | DPAD + 4,4'-dichlorodiphenyl sulfone (DCDPS) | 6600 g/mol [2] | - | ~410 °C[2] |

| ADPFAS | DPAD + DFDPS + Bisphenol A (BPA) | - | 210 °C[2] | ~410 °C[2] |

| Commercial Polysulfone | - | - | 186 °C[2] | ~410 °C[2] |

Experimental Protocol: Synthesis of Adamantane-Based Polysulfone (ADPFS)

This protocol outlines the solution polycondensation method for synthesizing polysulfone from BHPA.

Materials:

-

This compound (DPAD/BHPA)

-

4,4'-difluorodiphenyl sulfone (DFDPS)

-

Potassium carbonate (K2CO3)

-

N,N-dimethylacetamide (DMAc) or other suitable aprotic polar solvent

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

Monomer Preparation and Reaction Setup:

-

In a flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add equimolar amounts of BHPA and DFDPS.

-

Add an excess of finely ground and dried potassium carbonate (e.g., 1.1 equivalents per mole of BHPA).

-

Add DMAc and toluene to the flask. Toluene acts as an azeotropic agent to remove water.

-

-

Polymerization:

-

Heat the reaction mixture to reflux (around 140-150 °C) to remove the water generated from the phenoxide formation via azeotropic distillation.

-

After the water has been completely removed, gradually increase the temperature to 160-180 °C to distill off the toluene.

-

Continue the polymerization at this temperature for several hours until a viscous solution is formed, indicating a high molecular weight polymer.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

-

Precipitate the polymer by pouring the viscous solution into a vigorously stirred mixture of methanol and water.

-

Filter the fibrous polymer precipitate and wash it thoroughly with hot water and methanol to remove residual salts and solvent.

-

Dry the polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.

-

Characterization of Polysulfone:

-

Molecular Weight: Determine the number average molecular weight (Mn) and weight average molecular weight (Mw) using Gel Permeation Chromatography (GPC).

-

Thermal Properties: Analyze the glass transition temperature (Tg) by DSC and the thermal stability by TGA.

Figure 2: Logical relationship between the BHPA monomer structure and the resulting properties of adamantane-based polysulfones.

High-Strength and Soluble Polyamides

Aromatic polyamides are known for their excellent thermal and mechanical properties but often suffer from poor solubility, which limits their processability. The introduction of adamantane moieties, as in polymers derived from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene, enhances solubility in organic solvents without significantly compromising their high thermal stability and mechanical strength.

Quantitative Data Summary for Polyamides from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene

| Property | Range of Values |

| Inherent Viscosity | 0.43–1.03 dL/g[1] |

| Weight-Average Molecular Weight (Mw) | 37,000–93,000 g/mol [1] |

| Number-Average Molecular Weight (Mn) | 12,000–59,000 g/mol [1] |

| Glass Transition Temperature (Tg) | 240–300 °C[1] |

| 10% Weight-Loss Temperature (TGA) | > 450 °C[1] |

| Tensile Strength | 77–92 MPa[1] |

| Tensile Modulus | 1.5–2.5 GPa[1] |

Experimental Protocol: Synthesis of Adamantane-Based Polyamide

This protocol describes the direct polycondensation of an adamantane-containing diamine with an aromatic dicarboxylic acid.

Materials:

-

Adamantane-containing diamine (e.g., 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene)

-

Aromatic dicarboxylic acid (e.g., terephthalic acid)

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

-

Triphenyl phosphite (TPP)

-

Pyridine

-

Lithium chloride (LiCl)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup:

-

In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid and lithium chloride in NMP and pyridine.

-

Stir the mixture at room temperature until all solids are dissolved.

-

-

Polycondensation:

-

Rapidly add the adamantane-containing diamine and triphenyl phosphite to the solution.

-

Heat the reaction mixture to a specific temperature (e.g., 105 °C) and maintain it for several hours.

-

-

Polymer Isolation:

-

Precipitate the resulting polymer solution in a large volume of ethanol.

-

Wash the polymer precipitate extensively with hot water and ethanol to remove any unreacted monomers and byproducts.

-

Dry the purified polyamide under vacuum at an elevated temperature (e.g., 100 °C).

-

Characterization of Polyamide:

-

Viscosity: Determine the inherent viscosity of the polymer solution.

-

Molecular Weight: Analyze the molecular weight distribution by GPC.

-

Thermal Properties: Measure Tg by DSC and thermal stability by TGA.

-

Mechanical Properties: Prepare films by casting from a DMAc solution and measure the tensile properties.

Figure 3: Experimental workflow for the synthesis and characterization of adamantane-based polyamides.

Conclusion